molecular formula C22H27ClN2O B11328378 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide

Cat. No.: B11328378
M. Wt: 370.9 g/mol
InChI Key: HVKYOVWGLPIPPN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an azepane ring, a methylphenyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methylphenyl group: This step involves the alkylation of the azepane ring with a methylphenyl halide in the presence of a strong base such as sodium hydride.

    Introduction of the chlorobenzamide moiety: This is accomplished by reacting the intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide

InChI

InChI=1S/C22H27ClN2O/c1-17-9-11-18(12-10-17)21(25-13-4-2-3-5-14-25)16-24-22(26)19-7-6-8-20(23)15-19/h6-12,15,21H,2-5,13-14,16H2,1H3,(H,24,26)

InChI Key

HVKYOVWGLPIPPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCCCCC3

Origin of Product

United States

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